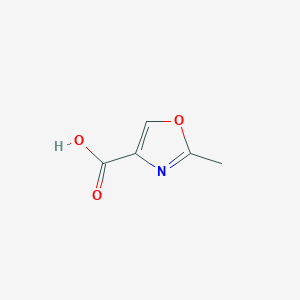

2-Methyloxazole-4-carboxylic acid

Description

The exact mass of the compound 2-Methyl-1,3-oxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARMCEYEYXXEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337162 | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-17-1 | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyloxazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this compound. Furthermore, it explores its applications as a crucial intermediate in the synthesis of complex molecular architectures, particularly within medicinal chemistry. The guide is structured to deliver not only factual data but also field-proven insights into experimental choices and methodologies, ensuring a blend of theoretical knowledge and practical application.

Introduction

This compound (CAS No. 23012-17-1) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] The presence of both a carboxylic acid functional group and a methyl-substituted oxazole ring imparts a unique combination of reactivity and structural features.[1] This makes it a versatile building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its utility is well-documented in the preparation of various pharmaceutical intermediates. For instance, it serves as a key reactant in the solid-phase synthesis of dipeptides that affect human protease-activated receptor 2, in palladium-catalyzed decarboxylative cross-coupling reactions, and in the stereoselective preparation of integrin inhibitors. Understanding its fundamental properties is therefore critical for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in synthesis and material science. The key properties of this compound are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 23012-17-1 | [1] |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 182-187 °C | [1] |

| SMILES String | Cc1nc(co1)C(O)=O | [1] |

| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N | [1] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) likely in the δ 2.0-2.5 ppm range, a singlet for the oxazole ring proton (C5-H), and a broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm.

-

¹³C NMR: Key signals would correspond to the carboxylic acid carbonyl carbon (~160-170 ppm), the two quaternary oxazole ring carbons (C2 and C4), the oxazole ring CH (C5), and the methyl carbon (~10-20 ppm).

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N and C-O stretching vibrations from the oxazole ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127.10.

Synthesis and Purification

The synthesis of 2,4-disubstituted oxazoles is a fundamental process in organic chemistry, often requiring multi-step procedures. While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general and robust method for creating similar structures involves the condensation and cyclization of an α-haloketone with an amide, or the oxidation of a corresponding oxazoline precursor. A common synthetic approach is the Robinson-Gabriel synthesis or variations thereof.

General Synthetic Workflow

A plausible laboratory-scale synthesis would start from readily available starting materials like ethyl acetoacetate. The following workflow illustrates a conceptual pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry principles for this class of compounds.

-

Esterification & Halogenation: Begin with a suitable starting material, such as ethyl 2-chloroacetoacetate.

-

Condensation: React the α-chloro ester with acetamide in a suitable solvent (e.g., DMF or ethanol) under heating. This reaction forms the oxazole ring, yielding ethyl 2-methyloxazole-4-carboxylate. The choice of acetamide provides the 2-methyl substituent.

-

Purification of Intermediate: The resulting ester is purified using column chromatography on silica gel or by recrystallization.

-

Saponification: The purified ethyl ester is hydrolyzed to the carboxylic acid. This is typically achieved by stirring with an aqueous solution of a base like sodium hydroxide or lithium hydroxide at room temperature or with gentle heating.

-

Acidification and Isolation: After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. The acidic environment protonates the carboxylate salt, causing the final product, this compound, to precipitate.

-

Final Purification: The crude solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the oxazole ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many transformations. It behaves as a typical carboxylic acid, enabling a wide range of derivatizations.[3]

-

Esterification/Amidation: It can be readily converted to esters or amides via standard coupling protocols (e.g., using EDC/HOBt, DCC, or conversion to an acid chloride with SOCl₂ or (COCl)₂ followed by reaction with an alcohol or amine). This is a cornerstone of its use in building larger molecules for drug discovery.[4]

-

Decarboxylation: Under certain conditions, particularly with palladium catalysis, the carboxylic acid can undergo decarboxylative coupling, where the -COOH group is replaced, forming a new carbon-carbon or carbon-heteroatom bond.[5] This reaction is a powerful tool for C-H functionalization.[5]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-4-(hydroxymethyl)oxazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]

Caption: Key reactions involving the carboxylic acid group.

Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, which makes it relatively stable. However, it can participate in certain reactions:

-

Electrophilic Aromatic Substitution: The ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. The C5 position is the most likely site for such reactions.

-

Ring Opening: Under harsh acidic or basic conditions, the oxazole ring can be susceptible to hydrolytic cleavage.

-

Metalation: The proton at the C5 position can be abstracted by a strong base (e.g., n-BuLi) to form a lithiated species, which can then react with various electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, and oxazoles are frequently incorporated into bioactive molecules. This compound serves as a valuable building block for introducing this motif.

-

Scaffold for Bioactive Molecules: The oxazole ring acts as a rigid scaffold that can position other functional groups in a defined spatial orientation for optimal interaction with biological targets like enzymes or receptors.[7]

-

Carboxylic Acid Bioisostere: While the molecule itself contains a carboxylic acid, the oxazole ring system is sometimes used in more complex structures as a bioisostere for other functional groups.[4]

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined chemical handles make it an ideal fragment for FBDD campaigns.

-

Specific Applications: It has been explicitly used as a reactant for preparing inhibitors of the ανβ3 integrin, a target relevant in cancer and other diseases, and for synthesizing modulators of human protease-activated receptor 2.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Classification: this compound is classified as causing skin and eye irritation and may cause respiratory irritation.[8][9][10] It is also classified as harmful to aquatic life with long-lasting effects.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles or faceshields, gloves, and a lab coat.[1][9] If dust is generated, a type N95 (US) or equivalent particulate respirator should be used.[1][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][9]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][11]

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.[8]

-

Conclusion

This compound is a chemical building block with significant potential, driven by the versatile reactivity of its carboxylic acid group and the stable, aromatic nature of the oxazole core. Its demonstrated utility in the synthesis of complex, biologically relevant molecules underscores its importance in the field of medicinal chemistry and drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a technical resource for researchers aiming to leverage this compound in their synthetic endeavors.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- Journal of Organic Chemistry. (2017). 82, 3781.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyloxazole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2015). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PMC. Retrieved from [Link]

Sources

- 1. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Foreword: From the Desk of a Senior Application Scientist

An In-Depth Technical Guide to 2-Methyloxazole-4-carboxylic acid (CAS: 23012-17-1): Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of its foundational chemical scaffolds. Heterocyclic compounds, in particular, offer a rich tapestry of steric and electronic properties that can be masterfully tuned to achieve desired biological activity and pharmacokinetic profiles. Among these, this compound stands out not merely as another reagent on the shelf, but as a versatile and potent building block.

This guide is structured to move beyond a simple recitation of facts. It is designed to provide you, the practicing researcher and drug developer, with a deep, mechanistic understanding of this molecule. We will explore not just what it does, but why it is chosen for specific, high-impact applications, from integrin inhibitors to novel Alzheimer's therapeutics. The protocols and data herein are presented as self-validating systems, encouraging a critical and insightful approach to its application in your own research endeavors.

Part 1: Core Molecular Profile and Physicochemical Properties

This compound (CAS: 23012-17-1) is a substituted aromatic heterocyclic compound.[1] Its structure, featuring a five-membered oxazole ring, provides a bioisosteric equivalent to other functionalities and serves as a rigid scaffold for presenting substituents in a well-defined three-dimensional space. The carboxylic acid group at the 4-position is the primary reactive handle, enabling its facile incorporation into larger, more complex molecules through well-established synthetic methodologies.[2][3]

The strategic placement of the methyl group at the 2-position influences the electronic nature of the ring and can provide a crucial steric element for molecular recognition at a biological target. Its solid form and relatively high melting point indicate a stable crystalline structure, which is advantageous for storage and handling in a laboratory setting.[1][2]

| Property | Value | Source(s) |

| CAS Number | 23012-17-1 | [1][2][4][5] |

| Molecular Formula | C₅H₅NO₃ | [1][2][4] |

| Molecular Weight | 127.10 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 182-187 °C | [2][3] |

| SMILES String | Cc1nc(co1)C(O)=O | [1] |

| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N | [1][2][4] |

Part 2: Molecular Structure and Spectroscopic Signature

The utility of any chemical building block is fundamentally dictated by its structure. Understanding its spectroscopic profile is therefore critical for reaction monitoring and final product confirmation.

Caption: Molecular structure of this compound.

Spectroscopic Data Interpretation:

| Technique | Key Features & Interpretation |

| ¹H NMR | Expect signals for the methyl protons (singlet, ~2.5 ppm), the oxazole ring proton (singlet, ~8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Characteristic peaks for the methyl carbon, the carbons of the oxazole ring (with C4 being significantly deshielded), and the carbonyl carbon of the carboxylic acid (~160-170 ppm). |

| FTIR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N and C-O stretching frequencies characteristic of the oxazole ring. |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) would be observed at m/z 127. Key fragmentation patterns would likely include the loss of CO₂ (m/z 83) and other cleavages of the oxazole ring.[4] |

Part 3: Chemical Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by its carboxylic acid functionality, making it an ideal substrate for coupling reactions.

A. Key Reactivity Pathways

-

Amide Bond Formation: This is the most common and arguably most important reaction for this molecule in drug discovery. The carboxylic acid is activated (e.g., with HATU, HOBt/EDC) and then reacted with a primary or secondary amine to form a stable amide bond. This is fundamental to its use in preparing peptide-like structures and linking it to other pharmacophores.[6]

-

Esterification: Standard Fischer or other esterification methods can be used to convert the carboxylic acid to an ester, which can act as a prodrug or a synthetic intermediate for further transformations.

-

Decarboxylative Cross-Coupling: A more advanced application involves the palladium-catalyzed removal of the CO₂H group to facilitate a C-H cross-coupling reaction.[2][3] This modern synthetic technique allows for the direct linkage of the oxazole core to other aromatic or aliphatic systems, offering a powerful tool for library synthesis.[7]

Caption: Workflow for a standard amide coupling reaction.

B. Experimental Protocol: Amide Coupling

This protocol is a representative, self-validating methodology. Researchers should optimize conditions for their specific amine substrate.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Activation: Add the coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive activated ester in situ, which is susceptible to nucleophilic attack. The base is crucial to neutralize the generated acids and drive the reaction forward.

-

Nucleophilic Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: A successful reaction will show the disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot/peak.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl or sat. NH₄Cl) to remove excess base, followed by sat. NaHCO₃ to remove unreacted starting material, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final amide.

Part 4: High-Impact Applications in Drug Discovery

The true value of this scaffold is demonstrated by its successful application in the synthesis of potent and selective modulators of key biological targets.

Caption: Application pathways in therapeutic agent development.

-

Inhibitors of Integrin αvβ3: This molecule is a key reactant for the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which act as inhibitors of ανβ3 integrin.[2][3]

-

Mechanistic Insight: The integrin αvβ3 is a cell surface receptor that plays a critical role in angiogenesis (the formation of new blood vessels) and tumor metastasis. By inhibiting this integrin, these compounds can potentially starve tumors of their blood supply and prevent their spread, making this a significant target in oncology. The oxazole core provides a rigid and chemically stable platform for the pharmacophore.

-

-

Human Protease-Activated Receptor 2 (PAR2) Affectors: It is used in the solid-phase synthesis of dipeptides that modulate PAR2.[2][3]

-

Therapeutic Rationale: PAR2 is a G protein-coupled receptor involved in inflammation, pain, and immune responses. Modulators of this receptor have therapeutic potential for a range of inflammatory diseases and chronic pain conditions. The use of this compound allows for the creation of peptide mimetics with improved stability and pharmacokinetic properties compared to natural peptides.

-

-

Modulators of Amyloid-β Aggregation: In a compelling study related to Alzheimer's disease, a lead candidate designated "Oc," which is based on this azole structure, was shown to modulate the aggregation of soluble amyloid-beta (Aβ) and reduce its cytotoxicity.[8]

-

Field-Proven Insight: Remarkably, this compound was also capable of disrupting pre-formed Aβ aggregates.[8] This dual mechanism—preventing formation and promoting disaggregation—represents a highly sought-after therapeutic strategy for neurodegenerative diseases characterized by protein misfolding. This application highlights the potential of the oxazole scaffold to participate in complex biological interactions beyond simple receptor antagonism.

-

Part 5: Analytical Workflow

Robust and reliable analytical methods are essential for ensuring the purity and identity of synthesized compounds.

Caption: Standard HPLC analytical workflow for purity assessment.

Protocol: HPLC Purity Analysis

This is a general-purpose method; gradient and mobile phase composition should be optimized.

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Validation: The retention time should be consistent, and the peak area can be used to determine purity against known standards. For compounds lacking a strong chromophore, or for more sensitive quantification in biological matrices, derivatization followed by LC-MS is recommended.[9][10]

Part 6: Safety and Handling

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.

| Aspect | Guideline | Rationale |

| GHS Hazards | H412: Harmful to aquatic life with long lasting effects.[2][3] H319: Causes serious eye irritation (reported by some suppliers).[8] | The primary environmental hazard requires proper disposal. Eye irritation potential necessitates eye protection. |

| PPE | Safety glasses or goggles, nitrile gloves, lab coat. Use a type N95 dust mask when handling the solid powder.[3] | Prevents eye contact, skin contact, and inhalation of fine particles. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12][13] | Minimizes inhalation and ingestion risk. |

| Storage | Store in a tightly sealed container in a cool, dry, dark place.[5][11] Recommended storage class is 11 (Combustible Solids).[2][3] | Protects the compound from moisture and light to prevent degradation. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Avoid release to the environment.[3] | Mitigates the environmental hazard (H412). |

Conclusion

This compound, CAS 23012-17-1, transcends its role as a simple heterocyclic building block. It is a strategically designed scaffold that offers synthetic accessibility, chemical stability, and proven utility in high-value therapeutic areas. Its ability to serve as the foundation for compounds targeting oncology, inflammation, and neurodegenerative disease underscores its importance. For the discerning scientist, a thorough understanding of its properties, reactivity, and analytical behavior is the first step toward unlocking its full potential in the next generation of innovative medicines.

References

-

This compound. (n.d.). Stenutz. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

4-Methyloxazole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2008). ResearchGate. Retrieved January 7, 2026, from [Link]

-

2-Methylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2018). Wiley-VCH. Retrieved January 7, 2026, from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved January 7, 2026, from [Link]

-

Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC. Retrieved January 7, 2026, from [Link]

-

The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). PMC. Retrieved January 7, 2026, from [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2018). PMC. Retrieved January 7, 2026, from [Link]

-

A review article on synthesis of imidazole derivatives. (2019). World Journal of Pharmaceutical Research. Retrieved January 7, 2026, from [Link]

-

Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. Retrieved January 7, 2026, from [Link]

- Method for preparing heterocyclic-carboxylic acids. (2003). Google Patents.

-

Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (1986). PubMed. Retrieved January 7, 2026, from [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (1995). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 23012-17-1|this compound|BLD Pharm [bldpharm.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 23012-17-1 | this compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methyloxazole-4-carboxylic Acid: A Key Heterocyclic Building Block in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, providing the structural diversity and physicochemical properties essential for the development of novel therapeutics. Among these, the oxazole ring system is a privileged motif, present in numerous natural products and synthetic drug candidates. 2-Methyloxazole-4-carboxylic acid is a particularly valuable bifunctional building block, combining the stable, electron-rich oxazole core with a versatile carboxylic acid handle. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and critical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility, focusing on its role as a key intermediate in the synthesis of modulators for high-value therapeutic targets.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is the foundation for its effective application in synthesis and drug design.

Molecular Identity and Structure

The compound consists of an oxazole ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position. The oxazole ring is an aromatic heterocycle, and the carboxylic acid group imparts acidic properties and a key point for synthetic derivatization.

-

IUPAC Name: 2-Methyl-1,3-oxazole-4-carboxylic acid

-

Synonyms: 2-Methyl-4-oxazolecarboxylic acid

-

CAS Number: 23012-17-1

-

Molecular Formula: C₅H₅NO₃

-

Molecular Weight: 127.10 g/mol

-

InChI Key: IARMCEYEYXXEOS-UHFFFAOYSA-N[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, crucial for experimental design and quality control.

| Property | Value | Source(s) |

| Molecular Weight | 127.10 g/mol | |

| Physical Form | Solid, powder | [2] |

| Melting Point | 182-187 °C | [2] |

| Assay Purity | ≥97% (typical commercial grade) | [2] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is vital for custom modifications or large-scale production. A common and reliable route involves the formation of an ester precursor followed by hydrolysis.

Representative Synthetic Workflow

The following workflow outlines a logical and field-proven approach to the synthesis of this compound, starting from more readily available precursors to its ethyl ester.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Ester Hydrolysis

This protocol describes the conversion of the stable ester intermediate to the final carboxylic acid. Base-catalyzed hydrolysis (saponification) is often preferred as it is typically irreversible and high-yielding.[3]

Protocol: Saponification of Ethyl 2-methyloxazole-4-carboxylate

-

Dissolution: Dissolve ethyl 2-methyloxazole-4-carboxylate (1.0 equiv) in a suitable solvent mixture such as methanol/water or THF/water (e.g., 4:1 v/v).

-

Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equiv), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up (Quenching): Cool the reaction mixture in an ice bath. Carefully acidify the mixture to a pH of ~2-3 using a cold aqueous acid solution (e.g., 1 M HCl). The carboxylic acid product will typically precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound.

Purification Protocol: Recrystallization

For obtaining high-purity material suitable for drug development applications, recrystallization is the preferred method.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., water, ethanol/water, or ethyl acetate).

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized material. The following spectroscopic methods are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts are highly characteristic.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: The carboxylic acid proton signal (¹H) can be broad and its chemical shift is concentration-dependent.[4]

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |

| -C H₃ | ~2.5 | ~14 | Methyl group attached to the electron-deficient C2 of the oxazole. |

| Oxazole CH | ~8.5 | ~140 | Proton at C5 is deshielded by the adjacent oxygen and the aromatic ring current. |

| C H₃ | ~2.5 | ~161 | C2 of the oxazole ring, substituted with a methyl group. |

| C -COOH | ~8.5 | ~135 | C4 of the oxazole ring, attached to the carboxylic acid. |

| C H | ~8.5 | ~140 | C5 of the oxazole ring. |

| -C OOH | - | ~163 | Carbonyl carbon of the carboxylic acid. |

| -COOH | ~13.0 (broad s) | - | Acidic proton, highly deshielded and often exchanges with D₂O.[4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The carboxylic acid moiety has a very distinct signature.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Rationale |

| 2500-3300 | O-H stretch (carboxylic acid) | Very broad | Characteristic of the hydrogen-bonded dimer of carboxylic acids.[4] |

| 1690-1760 | C=O stretch (carbonyl) | Strong, sharp | Position is typical for a carbonyl conjugated with an aromatic system.[4] |

| ~1600 | C=N stretch (oxazole) | Medium | Aromatic ring stretch. |

| 1210-1320 | C-O stretch (carboxylic acid) | Medium | Coupled C-O stretching and O-H bending vibrations. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected [M+H]⁺: 128.0342 m/z

-

Expected [M-H]⁻: 126.0197 m/z

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block precisely because its functional groups are amenable to key bond-forming reactions used in drug synthesis.[6][7][8] Its rigid, planar oxazole core serves as a bioisosterically stable scaffold, while the carboxylic acid provides a reactive handle for constructing amides, esters, or engaging in advanced coupling reactions.

Caption: Key applications and transformations of this compound.

Development of Protease-Activated Receptor 2 (PAR2) Antagonists

PAR2 is a G-protein coupled receptor implicated in inflammation, pain, and cancer.[9][10] The development of potent and selective PAR2 antagonists is a significant goal in drug discovery.[11][12][13] this compound has been utilized as a key building block for creating dipeptide mimetics that act as PAR2 antagonists.[14]

-

Causality: The carboxylic acid group is used to form a stable amide bond with an amino acid or peptide fragment. This reaction is typically mediated by standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The resulting (2-methyloxazol-4-yl)carbonyl moiety acts as a crucial pharmacophore that can form key hydrogen bond interactions within the PAR2 binding site, contributing to the antagonist's affinity and efficacy.

Synthesis of Integrin Inhibitors

Integrins are cell surface receptors involved in cell adhesion and signaling, playing roles in thrombosis, inflammation, and cancer metastasis. Small molecule inhibitors of integrins, such as the ανβ3 subtype, are sought after as anti-angiogenic and anti-thrombotic agents.

-

Causality: this compound serves as a precursor in the stereoselective synthesis of novel amino acids, such as 3-amino-N-(phenylsulfonyl)alanines, which are incorporated into integrin inhibitors.[2] The oxazole ring provides a rigid, metabolically stable scaffold that correctly orients other functional groups for optimal interaction with the integrin binding pocket.

Utility in Decarboxylative Cross-Coupling Reactions

The field of C-H activation and cross-coupling has been revolutionized by the use of carboxylic acids as traceless, readily available coupling partners.[15][16][17] Palladium-catalyzed decarboxylative cross-coupling reactions allow for the formation of C-C bonds by extruding CO₂ as the only byproduct, representing a highly atom-economical transformation.

-

Causality: this compound can undergo Pd-catalyzed decarboxylative C-H cross-coupling.[2] In this process, the carboxylic acid is converted into an organometallic species in situ, which then couples with a C-H bond of another molecule. This enables the direct arylation or alkenylation of the oxazole ring at the 4-position, providing access to complex molecular architectures that would be difficult to synthesize via traditional methods. This reactivity significantly expands the synthetic utility of this building block beyond simple amide formation.

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

-

Hazard Classification: Aquatic Chronic 3. H412: Harmful to aquatic life with long lasting effects.

-

Precautionary Statements: P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. When handling the powder, use a dust mask (e.g., type N95) or work in a ventilated hood to avoid inhalation.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a potent and versatile heterocyclic building block with significant applications in drug discovery and medicinal chemistry. Its value is derived from the strategic combination of a stable, bioisosteric oxazole core and a synthetically tractable carboxylic acid handle. This unique structure allows it to serve as a cornerstone in the synthesis of complex molecular architectures, including potent antagonists for challenging therapeutic targets like PAR2 and integrins. Furthermore, its demonstrated utility in modern synthetic methodologies such as decarboxylative cross-coupling underscores its importance for creating novel chemical matter. This guide provides the foundational knowledge required for researchers to confidently and effectively incorporate this valuable reagent into their synthetic and drug development programs.

References

- Supporting Information for a scientific article.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Gooßen, L. J., et al. (2008). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters.

- BenchChem. (n.d.).

- Suárez-Castillo, O. R., et al. (2009).

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

- Pattison, G., et al. (2012). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.

- Boitano, S., et al. (2014). The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo. British Journal of Pharmacology.

-

SLS. (n.d.). 2-Methyloxazole-4-carboxylic a | 705969-1G | SIGMA-ALDRICH. Retrieved from [Link]

- Jiang, Y., et al. (2018). A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells. Journal of Pharmacology and Experimental Therapeutics.

- Zhu, J., et al. (2013). A general chemical principle for creating closure-stabilizing integrin inhibitors. eLife.

- Le, C. M., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

- Kanke, T., et al. (2009). Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo. British Journal of Pharmacology.

- Shang, R., & Fu, Y. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances.

- Pretsch, E., et al. (2009).

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- MacMillan, D. W. C., et al. (2017).

- Al-Ani, B. (2018). The development of proteinase-activated receptor-2 modulators and the challenges involved. Pharmacological Research.

- Sigma-Aldrich. (n.d.). This compound product page.

- BenchChem. (n.d.). Enantioselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid Esters: A Technical Guide.

- Lim, J. W., et al. (2016). Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

- Jain, N. F., & Masse, C. E. (n.d.).

- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.

- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

Sources

- 1. This compound [stenutz.eu]

- 2. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

- 7. 杂环构件 [sigmaaldrich.com]

- 8. MedChem Highlights - Enamine [enamine.net]

- 9. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

2-Methyloxazole-4-carboxylic acid melting point and solubility

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyloxazole-4-carboxylic Acid: Melting Point and Solubility

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As a substituted oxazole, its unique electronic and structural properties make it a valuable scaffold in the synthesis of more complex molecules, including pharmacologically active agents.[2] An accurate and thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is a non-negotiable prerequisite for its effective application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery contexts.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical principles and field-proven experimental protocols for determining the melting point and solubility profile of this compound. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for any scientific endeavor.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, making it a crucial indicator of identity and purity.[4] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Reported Melting Point Data

A review of supplier technical data and chemical databases provides a consistent, albeit slightly varied, melting point range for this compound. This variation can stem from differences in sample purity or the specific methodology used for determination.

| Parameter | Value (°C) | Source |

| Melting Point Range | 182-187 | Sigma-Aldrich[5][6] |

| Melting Point | 185 | Stenutz[7] |

Expertise & Experience: The Causality Behind the Protocol

The accurate determination of a melting point is not merely about heating a sample. The protocol below is designed to ensure thermal equilibrium is achieved and observational errors are minimized. The choice of a slow heating rate (~2°C/min) near the expected melting point is the most critical parameter. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid on a watch glass with a spatula. This ensures uniform packing and efficient heat transfer.[9][10]

-

Take a capillary tube (open at one end) and tap the open end into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The final packed sample height should be approximately 3 mm.[8]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., set to 165°C). This saves time without risking overshooting the melting point.

-

Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is essential for accurate determination.[8]

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording (Self-Validation):

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T1-T2. A pure sample will typically have a sharp range of 0.5-2°C.[4]

-

Allow the apparatus to cool and repeat the determination with two more samples to ensure reproducibility. The consistency between measurements serves as a validation of the technique.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profiling

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a drug development candidate, aqueous solubility is a critical determinant of bioavailability.[3] A qualitative solubility profile across a range of solvents provides immediate, valuable information about a compound's polarity and functional groups.

Theoretical Background: Predicting Solubility

The molecular structure of this compound offers clear indicators for predicting its solubility:

-

Oxazole Ring: The presence of electronegative nitrogen and oxygen atoms in the aromatic ring allows for hydrogen bonding with polar protic solvents like water and alcohols.[11]

-

Carboxylic Acid Group (-COOH): This is a strongly polar functional group. More importantly, it is acidic and will be deprotonated in basic solutions (e.g., NaOH, NaHCO3) to form a highly water-soluble carboxylate salt (R-COO⁻ Na⁺).[12][13] The reaction with sodium bicarbonate, a weak base, and the potential observation of CO2 effervescence is a classic confirmatory test for carboxylic acids.[12]

-

Methyl Group (-CH3): This is a small, non-polar group that will have a minimal negative impact on solubility in polar solvents.

Based on this analysis, we can hypothesize that the compound will be sparingly soluble in water, highly soluble in aqueous bases, and likely soluble in polar organic solvents.

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies the solubility of the compound in five key solvent systems. The standard test is to determine if ~25 mg of solid dissolves in 0.75 mL of solvent.[14][15]

-

Setup:

-

Label five clean, dry test tubes (e.g., 1-5).

-

Accurately weigh approximately 25 mg of this compound into each test tube.

-

-

Solvent Addition and Observation:

-

To each tube, add 0.75 mL of the respective solvent in three 0.25 mL portions. The solvents are:

-

Deionized Water

-

5% (w/v) Aqueous Sodium Hydroxide (NaOH)

-

5% (w/v) Aqueous Sodium Bicarbonate (NaHCO3)

-

5% (v/v) Aqueous Hydrochloric Acid (HCl)

-

Ethanol (as a representative polar organic solvent)

-

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[14][15]

-

Observe and record the results.

-

-

Data Interpretation & Validation:

-

Trustworthiness Check: If the compound dissolves in 5% NaOH or 5% NaHCO3 (Tubes 2 & 3), this strongly indicates the presence of an acidic functional group.[13] The observation of bubbling (CO2 gas) in the NaHCO3 solution provides an unambiguous, self-validating confirmation of a carboxylic acid.[12]

-

Classification: Record the results in a table, using standard qualifiers.

-

Qualitative Solubility Data Table

| Solvent System | Predicted Outcome | Rationale | Observed Result |

| Deionized Water | Sparingly Soluble | Polar molecule, but limited by crystal lattice energy. | (Record observation) |

| 5% NaOH | Soluble | Acid-base reaction forms a soluble sodium carboxylate salt.[13] | (Record observation) |

| 5% NaHCO3 | Soluble (with effervescence) | Reaction with weak base forms salt; CO2 byproduct confirms acidity.[12] | (Record observation) |

| 5% HCl | Insoluble | The acidic solvent will not react with the carboxylic acid. | (Record observation) |

| Ethanol | Soluble | "Like dissolves like"; both are polar organic molecules. | (Record observation) |

Workflow for Qualitative Solubility Testing

Caption: Systematic workflow for solubility classification.

Conclusion

The physicochemical properties of this compound are consistent with its structure as a small, polar heterocyclic carboxylic acid. It exhibits a high, sharp melting point characteristic of a pure, stable crystalline solid. Its solubility profile is dominated by the acidic carboxylic acid functional group, rendering it highly soluble in aqueous basic solutions. The experimental protocols detailed in this guide provide a robust and reliable framework for verifying these essential properties, ensuring data integrity for researchers, scientists, and drug development professionals.

References

- Title: Oxazole - Solubility of Things. Source: Google Vertex AI Search.

- Title: this compound 97 23012-17-1. Source: Sigma-Aldrich.

- Title: Melting point determination. Source: University of Calgary.

- Title: this compound 97 23012-17-1. Source: Sigma-Aldrich.

- Title: Carboxylic Acid Unknowns and Titration. Source: University of Wisconsin-River Falls.

- Title: How To Determine Melting Point Of Organic Compounds? Source: Chemistry For Everyone (YouTube).

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: Cengage Learning.

- Title: Determination of Melting Point of An Organic Compound. Source: Scribd.

- Title: this compound. Source: Stenutz.

- Title: Determination Of Melting Point Of An Organic Compound. Source: BYJU'S.

- Title: Experiment 1: Melting-point Determinations. Source: Thompson Rivers University.

- Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Source: University of Texas at El Paso.

- Title: this compound 97 23012-17-1. Source: Sigma-Aldrich.

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: University of Texas at El Paso.

- Title: this compound 97 23012-17-1. Source: Sigma-Aldrich.

- Title: 4 Factors Affecting Solubility of Drugs. Source: Ascendia Pharmaceutical Solutions.

- Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Semantic Scholar.

- Title: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Source: PMC - NIH.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. athabascau.ca [athabascau.ca]

- 5. 2-メチルオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 23012-17-1 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Foreword: The Structural Elucidation of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyloxazole-4-carboxylic acid

This compound (CAS No: 23012-17-1, Molecular Formula: C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid oxazole core, coupled with the reactive carboxylic acid functionality, makes it a valuable synthon for the development of novel pharmaceutical agents and functional materials.[2] As with any high-value chemical entity, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this molecule. The narrative is structured to not only present the data but to elucidate the scientific rationale behind the spectral features and the experimental choices made during data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides a detailed map of the chemical environments, connectivity, and stereochemistry of a molecule. For this compound, NMR provides a definitive fingerprint of its unique structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be simple and highly informative, with three distinct signals corresponding to the three unique proton environments in the molecule. The choice of solvent is critical; while CDCl₃ is common, the acidic proton may have limited solubility or undergo rapid exchange. DMSO-d₆ is an excellent alternative, as it readily dissolves the acid and slows the exchange of the carboxylic proton, often allowing for its clear observation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | ~13.0 (very broad) | Singlet (s) | 1H | Highly deshielded due to the electronegative oxygens and hydrogen bonding.[4][5] Broadness is characteristic of acidic protons undergoing chemical exchange.[6] |

| Oxazole Ring (H-5) | ~8.4 - 8.6 | Singlet (s) | 1H | Located on an electron-deficient heteroaromatic ring, leading to a downfield shift. No adjacent protons result in a singlet. |

| Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) | 3H | Attached to the C2 position of the oxazole ring. Its chemical shift is typical for a methyl group on an aromatic system. No adjacent protons result in a singlet. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. Five distinct signals are expected for this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (-C OOH) | ~162 - 165 | The carbonyl carbon is significantly deshielded, though typically found slightly upfield compared to ketones or aldehydes (~180-220 ppm).[7][8] |

| Oxazole Ring (C-2) | ~160 - 163 | This carbon is bonded to oxygen, nitrogen, and the methyl group, leading to a strong deshielding effect. |

| Oxazole Ring (C-4) | ~138 - 142 | As the point of attachment for the carboxylic acid, this carbon is deshielded within the heteroaromatic region. |

| Oxazole Ring (C-5) | ~130 - 135 | The C-H carbon of the oxazole ring, appearing in the typical aromatic/heterocyclic region. |

| Methyl (-C H₃) | ~13 - 15 | The methyl carbon is highly shielded and appears in the far upfield aliphatic region of the spectrum.[3] |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform automatic or manual shimming of the magnetic field to maximize homogeneity, which is critical for achieving sharp, well-resolved peaks.[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45 degree pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds.

-

Collect 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (~240 ppm) and a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is standard.

-

Data Processing Workflow

The raw data (Free Induction Decay, FID) must be processed to generate the final spectrum. This workflow ensures data integrity and accurate interpretation.

Caption: Standard NMR data processing workflow.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is particularly effective at confirming the presence of the critical carboxylic acid moiety and the heterocyclic ring system.

Spectral Interpretation

The IR spectrum is dominated by features of the carboxylic acid group, which often exists as a hydrogen-bonded dimer in the solid state.[10]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale & Causality |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) | This band is exceptionally broad due to strong intermolecular hydrogen bonding in the dimeric form of the acid.[5][7] It typically overlaps with the sharper C-H stretching bands.[10] |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer) | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position around 1710 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid dimer.[4][11] |

| ~1620 & ~1580 | Medium | C=N and C=C Stretches (Oxazole Ring) | These absorptions are characteristic of the stretching vibrations within the heteroaromatic oxazole ring system.[12] |

| 1210-1320 | Medium-Strong | C-O Stretch (Carboxylic Acid) | This band corresponds to the stretching of the carbon-oxygen single bond of the acid group.[10][11] |

| ~920 | Medium, Broad | O-H Bend (Out-of-plane) | This broad absorption is another characteristic feature of a dimeric carboxylic acid.[10] |

Experimental Protocol for FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.[13]

Analysis of the Electron Ionization (EI) Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•) and causing it to fragment into smaller, charged pieces.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 127, corresponding to the molecular weight of C₅H₅NO₃. Its presence confirms the elemental formula.[14]

-

Fragmentation Pattern: The fragmentation is driven by the stability of the resulting ions and neutral losses. The carboxylic acid and oxazole ring are key sites for fragmentation.[15]

Table 4: Expected Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Neutral Loss | Rationale |

|---|---|---|---|

| 127 | [C₅H₅NO₃]⁺• | - | Molecular Ion (M⁺•) |

| 110 | [C₅H₄NO₂]⁺ | •OH (17) | A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.[6][16] |

| 99 | [C₄H₅NO]⁺• | CO₂ (28) | Decarboxylation of the molecular ion is a possible fragmentation route. |

| 82 | [C₄H₄NO]⁺ | -COOH (45) | Loss of the entire carboxyl group as a radical is a significant fragmentation pathway for carboxylic acids.[16] |

| 42 | [C₂H₂N]⁺ | C₂HO₂• + CO | Further fragmentation of the oxazole ring can lead to smaller, stable ions. |

Fragmentation Pathway

The primary fragmentation pathways can be visualized to understand the relationships between the observed ions.

Caption: Primary fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds. For this carboxylic acid, derivatization (e.g., to its methyl ester) may be required to improve volatility and peak shape.

-

Sample Preparation (if derivatizing): React the carboxylic acid with a methylating agent (e.g., diazomethane or (trimethylsilyl)diazomethane) to form the more volatile methyl 2-methyloxazole-4-carboxylate. Dissolve the product in a suitable solvent like ethyl acetate.

-

GC Parameters:

-

Injector: 250 °C, splitless mode.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the key functional groups with high certainty, and mass spectrometry validates the molecular weight and provides structural information through fragmentation analysis. Together, these techniques form a self-validating system that ensures the identity, purity, and structural integrity of this important chemical building block, empowering researchers in drug development and materials science to proceed with confidence.

References

- Mass Spectrometry of Oxazoles. (1980). HETEROCYCLES, 14(6).

- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). Semantic Scholar.

- Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

- Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.

- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.

- Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (2012, January 1). ResearchGate.

- Supplementary Information. The Royal Society of Chemistry.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole. Benchchem.

- This compound. Stenutz.

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase.

- This compound 97%. Sigma-Aldrich.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- IR: carboxylic acids. University of Calgary.

- 13C NMR Chemical Shifts. Oregon State University.

- Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- This compound 97%. Sigma-Aldrich.

- This compound 97%. Sigma-Aldrich.

Sources

- 1. This compound [stenutz.eu]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. spectrabase.com [spectrabase.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methyl-1,3-oxazole-4-carboxylic acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methyl-1,3-oxazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The oxazole moiety is a privileged scaffold in numerous biologically active compounds, and this particular derivative offers unique synthetic utility. This document details the compound's fundamental structure and nomenclature, physicochemical properties, a robust synthesis protocol with mechanistic insights, and a thorough analysis of its spectroscopic signature. A key focus is placed on its application in modern synthetic methodologies, particularly in palladium-catalyzed decarboxylative cross-coupling reactions, highlighting its role as a versatile intermediate in the construction of complex molecular architectures.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds are fundamental to the design of therapeutic agents, with the oxazole ring system holding a place of particular importance. Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are core components of numerous natural products and synthetic pharmaceuticals. Their prevalence stems from their ability to act as bioisosteres for ester and amide functionalities, their rigid planar structure which can orient substituents in a defined three-dimensional space, and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Consequently, the development of synthetic routes to functionalized oxazoles is a critical endeavor in organic synthesis.[1]

Structure and Nomenclature

Precise identification is paramount for any chemical entity used in research and development. This section outlines the definitive nomenclature and structural representation of the title compound.

IUPAC Nomenclature and CAS Registration

The compound is systematically named according to IUPAC rules and registered under a unique CAS number, ensuring unambiguous identification in literature and databases.

-

Preferred IUPAC Name: 2-Methyl-1,3-oxazole-4-carboxylic acid

-

Synonyms: 2-Methyloxazole-4-carboxylic acid

-

CAS Number: 23012-17-1

Molecular Structure and Representation

The molecular structure consists of a 1,3-oxazole ring substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position. Standard line-angle and digital representations are provided below.

Caption: 2D representation of the core molecular structure.

-

SMILES: Cc1nc(co1)C(O)=O

-

InChI: 1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)

Physicochemical and Analytical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₃ | [2] |

| Molecular Weight | 127.10 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 182-187 °C | |

| Purity (Commercial) | ≥97% | |

| Functional Groups | Carboxylic acid, Oxazole |

Synthesis and Mechanistic Considerations

While numerous general methods exist for oxazole synthesis, a common and reliable strategy for preparing 4-carboxy-oxazoles involves the cyclization of an α-amino ketone precursor, which can be derived from an α-haloketone and an amide. The following protocol is a representative Hantzsch-type synthesis adapted for this specific target.

Retrosynthetic Analysis

The disconnection approach for 2-methyl-1,3-oxazole-4-carboxylic acid points to key, readily available starting materials: acetamide and an ester of 2-chloroacetoacetic acid. This pathway is advantageous due to the commercial availability and cost-effectiveness of the precursors.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthesis Protocol

This two-step protocol describes the formation of the ethyl ester intermediate followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-Methyl-1,3-oxazole-4-carboxylate

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetamide (1.0 equivalent) and a suitable solvent such as toluene or DMF.

-

Reaction Initiation: Add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution.

-